molecular formula C17H14ClF3N2O3 B4730012 Ethyl 4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)benzoate

Ethyl 4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)benzoate

Cat. No. B4730012
M. Wt: 386.8 g/mol
InChI Key: CRGOICAWWDJWIH-UHFFFAOYSA-N
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Patent
US07528255B2

Procedure details

To a solution of ethyl 4-isocyanatobenzoate (3.14 g, 16.4 mmol) in CH2Cl2 (30 mL) was added 4-chloro-3-(trifluoromethyl)aniline (3.21 g, 16.4 mmol), and the solution was stirred at room temp. overnight. The resulting slurry was diluted with CH2Cl2 (50 mL) and filtered to afford N-(4-chloro-3-(trifluoromethyl)phenyl)-N′-(4-ethoxycarbonylphenyl) urea as a white solid (5.93 g, 97%): TLC (40% EtOAc/60% hexane) Rf0.44.
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
3.21 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([C:4]1[CH:14]=[CH:13][C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:6][CH:5]=1)=[C:2]=[O:3].[Cl:15][C:16]1[CH:22]=[CH:21][C:19]([NH2:20])=[CH:18][C:17]=1[C:23]([F:26])([F:25])[F:24]>C(Cl)Cl>[Cl:15][C:16]1[CH:22]=[CH:21][C:19]([NH:20][C:2]([NH:1][C:4]2[CH:14]=[CH:13][C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:6][CH:5]=2)=[O:3])=[CH:18][C:17]=1[C:23]([F:24])([F:25])[F:26]

Inputs

Step One
Name
Quantity
3.14 g
Type
reactant
Smiles
N(=C=O)C1=CC=C(C(=O)OCC)C=C1
Name
Quantity
3.21 g
Type
reactant
Smiles
ClC1=C(C=C(N)C=C1)C(F)(F)F
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred at room temp. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)NC(=O)NC1=CC=C(C=C1)C(=O)OCC)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.93 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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